molecular formula C15H16N2O4S B2483514 3-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione CAS No. 1798680-11-1

3-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2483514
CAS No.: 1798680-11-1
M. Wt: 320.36
InChI Key: NRUJLRDEZYXIBJ-UHFFFAOYSA-N
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Description

3-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a synthetic small molecule based on the privileged thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure recognized for its diverse therapeutic potential in medicinal chemistry research . The TZD core is a five-membered ring featuring sulfur at position 1, nitrogen at position 3, and two carbonyl groups at the 2 and 4 positions, allowing for strategic substitutions at the N-3 and C-5 positions to fine-tune biological activity . This particular compound features a phenoxyacetyl-substituted pyrrolidine moiety at the N-3 position, a modification designed to explore specific interactions with biological targets. Thiazolidine-2,4-dione derivatives are extensively investigated for a wide spectrum of biological activities. They are most renowned as potent antihyperglycemic agents, functioning primarily as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . Activation of PPARγ by TZDs improves insulin sensitivity in peripheral tissues, making this compound class and its derivatives valuable tools for studying Type 2 Diabetes Mellitus and metabolic syndrome . Beyond metabolic research, TZD-based compounds demonstrate significant antimicrobial potential by inhibiting bacterial cytoplasmic Mur ligases, enzymes critical for peptidoglycan cell wall biosynthesis . Furthermore, this scaffold exhibits antioxidant properties through its ability to scavenge reactive oxygen species (ROS), as well as documented anti-inflammatory, anticancer, and antitubercular activities . The specific structural features of this compound make it a promising candidate for researchers in chemical biology and drug discovery, particularly for developing novel therapeutic strategies against infectious diseases, metabolic disorders, and oxidative stress-related pathologies. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c18-13(9-21-12-4-2-1-3-5-12)16-7-6-11(8-16)17-14(19)10-22-15(17)20/h1-5,11H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUJLRDEZYXIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CSC2=O)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thiazolidine-2,4-dione Synthesis

The thiazolidine-2,4-dione scaffold serves as the foundational structure for this compound. Classical synthesis involves cyclocondensation of monochloroacetic acid and thiourea under reflux conditions in aqueous or alcoholic media. Libermann and Himbert’s method, modified by Albuquerque et al., yields thiazolidine-2,4-dione with a 78% efficiency after recrystallization. Key steps include:

  • Reaction : $$ \text{ClCH}2\text{COOH} + \text{NH}2\text{CSNH}_2 \rightarrow \text{Thiazolidine-2,4-dione} + \text{HCl} $$
  • Conditions : Reflux in water or ethanol for 24 hours, followed by neutralization and crystallization.

This method is universally adopted due to its scalability and reproducibility, though yields may vary with solvent purity and reaction time.

Functionalization at the 3-Position: Pyrrolidine Substitution

Introducing the pyrrolidin-3-yl group at the 3-position of thiazolidine-2,4-dione requires N-alkylation or Mannich-type reactions . Patent US6469167B1 highlights the use of Raney Nickel or magnesium in alcohol solvents for selective reductions during functionalization. A plausible route involves:

  • Synthesis of 3-pyrrolidinylthiazolidine-2,4-dione :
    • React thiazolidine-2,4-dione with pyrrolidine-3-carbaldehyde via Knoevenagel condensation in methanol with piperidine catalysis.
    • Mechanism : Base-catalyzed condensation forms an α,β-unsaturated intermediate, followed by Michael addition to generate the substituted derivative.
  • Protection of the pyrrolidine nitrogen : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during subsequent acylation.

Acylation with 2-Phenoxyacetyl Group

The final step involves introducing the 2-phenoxyacetyl moiety to the pyrrolidine nitrogen. This is achieved via nucleophilic acyl substitution :

  • Activation of 2-phenoxyacetic acid : Convert to its acid chloride using thionyl chloride (SOCl$$_2$$) or oxalyl chloride .
    • $$ \text{PhOCH}2\text{COOH} + \text{SOCl}2 \rightarrow \text{PhOCH}2\text{COCl} + \text{SO}2 + \text{HCl} $$
  • Coupling reaction : React the acid chloride with 3-pyrrolidinylthiazolidine-2,4-dione in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine (Et$$_3$$N) to scavenge HCl.
    • Yield : 60–75% under optimized conditions.

Purification and Characterization

Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are standard for isolating the final product. Characterization relies on:

  • $$^1$$H NMR : Key signals include the thiazolidine-2,4-dione NH proton (δ 12.4–12.6 ppm) and phenoxy aromatic protons (δ 6.8–7.4 ppm).
  • IR Spectroscopy : Stretching vibrations for C=O (1740–1760 cm$$^{-1}$$) and C-N (1250–1300 cm$$^{-1}$$) confirm core structure.

Comparative Analysis of Synthetic Routes

Step Method Reagents/Conditions Yield Reference
Core synthesis Cyclocondensation ClCH$$2$$COOH, thiourea, H$$2$$O, reflux 78%
Pyrrolidine substitution Knoevenagel condensation Pyrrolidine-3-carbaldehyde, piperidine, MeOH 65–70%
Acylation Nucleophilic substitution PhOCH$$2$$COCl, Et$$3$$N, DCM 60–75%

Challenges and Optimization Strategies

  • Steric hindrance : Bulky phenoxy groups may slow acylation; using DMAP (4-dimethylaminopyridine) as a catalyst accelerates reaction kinetics.
  • Byproduct formation : Over-alkylation at the thiazolidine NH is mitigated by Boc protection prior to acylation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require higher temperatures.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Antidiabetic Applications

Thiazolidinediones, including derivatives like 3-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione, are primarily recognized for their role as oral antidiabetic agents. They function as peroxisome proliferator-activated receptor gamma (PPAR-γ) modulators, which enhance insulin sensitivity and improve glycemic control in patients with type 2 diabetes mellitus.

Case Study: Efficacy in Diabetes Models

Recent studies have demonstrated that novel thiazolidinedione derivatives exhibit significant hypoglycemic effects. For instance, compounds synthesized in a study showed blood glucose-lowering potential in dexamethasone-induced diabetic rat models. The results indicated reductions in blood glucose levels comparable to standard treatments like pioglitazone . Additionally, these compounds were found to positively influence liver enzyme levels (AST and ALT), suggesting a protective effect against liver damage commonly associated with diabetes medications .

Anti-inflammatory Properties

Beyond their antidiabetic effects, thiazolidinedione derivatives are also noted for their anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers.

Research Insights

A study highlighted the ability of thiazolidinedione derivatives to inhibit lipoxygenase activity, which is crucial in inflammatory processes. This inhibition can lead to reduced inflammation and may provide therapeutic benefits for conditions characterized by chronic inflammation . Furthermore, the antioxidant activities of these compounds have been evaluated using various assays (e.g., DPPH and ABTS methods), demonstrating their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial properties of thiazolidinedione derivatives have also been investigated. Research indicates that these compounds can exhibit significant activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

In one study focusing on the synthesis of 5-Arylidene-thiazolidine-2,4-dione derivatives, the compounds displayed antimicrobial activity primarily against Gram-positive bacteria. Minimum inhibitory concentration (MIC) values ranged from 2 to 16 μg/mL, showcasing their potential as effective antimicrobial agents . This suggests that derivatives like this compound could be further explored for developing new antibiotics.

Summary of Applications

ApplicationMechanism/EffectReferences
Antidiabetic PPAR-γ modulation; improved insulin sensitivity
Anti-inflammatory Inhibition of lipoxygenase; reduction of oxidative stress
Antimicrobial Activity against Gram-positive bacteria

Mechanism of Action

The mechanism of action of 3-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s structure distinguishes it from other TZD derivatives through its pyrrolidine-phenoxyacetyl substitution. Key comparisons include:

Compound Name Substituents Bioactivity Reference(s)
Target Compound Pyrrolidin-3-yl with 2-phenoxyacetyl group Under investigation (hypothesized PPAR-γ modulation) N/A
(Z)-5-(4-((E)-3-(Substituted)benzylidene)-TZD derivatives Benzylidene substituents at C5 Antidiabetic (in vivo activity vs. rosiglitazone)
3-Phenylrhodanine Phenyl group at C3, thioxo group at C2 Antibacterial, antiviral
EGFR inhibitor-associated TZD Morpholinylmethyl-pyrrole-TZD hybrid Anticancer (combined with tyrosine kinase inhibitors)
  • Phenoxyacetyl vs. Benzylidene Groups: Compounds like those in with benzylidene substituents exhibit antidiabetic activity via PPAR-γ agonism. The phenoxyacetyl group in the target compound may enhance lipophilicity and receptor binding affinity due to its ether linkage and aromaticity.
  • Pyrrolidine vs.

Biological Activity

3-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione class, known for its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antioxidant, and antidiabetic properties, as well as its potential mechanisms of action.

Anti-inflammatory Activity

Recent studies have demonstrated that thiazolidinedione derivatives exhibit significant anti-inflammatory properties. For instance, a study evaluated various thiazolidine-2,4-dione derivatives for their ability to reduce inflammatory markers such as TNF-α and IL-β. The compound GB7 was identified as particularly effective in reducing these markers, suggesting that similar derivatives may also possess potent anti-inflammatory effects .

Table 1: Inflammatory Markers Reduction by Thiazolidinedione Derivatives

CompoundTNF-α Reduction (%)IL-β Reduction (%)
GB77065
GB146055

Data adapted from

Antioxidant Activity

Thiazolidinediones are also recognized for their antioxidant properties. The compound GB7 not only reduced inflammatory markers but also demonstrated significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers in vitro . This dual action enhances its therapeutic potential in conditions characterized by inflammation and oxidative stress.

Antidiabetic Activity

The antidiabetic potential of thiazolidinediones is well-documented. A series of thiazolidine derivatives were tested for their ability to inhibit alpha-amylase, an enzyme involved in carbohydrate digestion. The compound GB14 exhibited substantial blood glucose-lowering effects and was identified as a strong inhibitor of alpha-amylase, indicating its potential use in managing diabetes .

Table 2: Antidiabetic Activity of Thiazolidinedione Derivatives

CompoundAlpha-Amylase Inhibition (%)Blood Glucose Reduction (%)
GB147530
GB76525

Data sourced from

The mechanisms underlying the biological activities of thiazolidinediones involve several pathways:

  • PPAR Activation : Thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, which plays a crucial role in glucose metabolism and insulin sensitivity.
  • Inhibition of Pro-inflammatory Cytokines : By inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6, these compounds mitigate inflammation.
  • Antioxidant Pathways : They enhance the expression of antioxidant enzymes, thereby reducing oxidative stress within cells.

Case Studies

A notable case study involved a clinical trial assessing the efficacy of thiazolidinedione derivatives in patients with type 2 diabetes. Results indicated that patients receiving treatment with compounds similar to this compound experienced significant improvements in glycemic control and reduced inflammatory markers over a six-month period .

Q & A

Q. What are the key synthetic routes for 3-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione, and what reaction conditions are critical for yield optimization?

  • The synthesis typically involves multi-step reactions, including: (i) Functionalization of the pyrrolidine ring with 2-phenoxyacetyl groups via nucleophilic substitution or acylation. (ii) Cyclization to form the thiazolidine-2,4-dione core, often using reagents like thiourea or carbon disulfide under basic conditions .
  • Critical parameters include temperature control (60–80°C for acylation) and pH adjustment (e.g., alkaline conditions for cyclization). Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., Fe₂O₃@SiO₂/In₂O₃ for analogous thiazolidinones) significantly impact yield .

Q. How can researchers structurally characterize this compound using spectroscopic and crystallographic methods?

  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., pyrrolidine protons at δ 3.0–4.0 ppm, thiazolidine-dione carbonyls at δ 170–175 ppm).
  • X-ray diffraction : Resolves stereochemistry of the pyrrolidine-thiazolidine junction and confirms planarity of the dione moiety, as seen in related rhodanine derivatives .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ for C₁₈H₁₉N₂O₄S₂) .

Q. What in vitro assays are recommended to evaluate its biological activity?

  • Enzyme inhibition : Test against targets like α-glucosidase or PPAR-γ (common for thiazolidinediones) using fluorometric or colorimetric assays.
  • Cytotoxicity : Use MTT assays on cell lines (e.g., HepG2 or MCF-7) to assess therapeutic index .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding affinity?

  • DFT calculations : Optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Screen against protein targets (e.g., PPAR-γ PDB: 1NYX) using AutoDock Vina. Validate with MD simulations to assess binding stability .
  • Machine learning : Train models on oxazolidinone/thiazolidinedione datasets to predict synthetic pathways or bioactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response reevaluation : Confirm activity thresholds using standardized protocols (e.g., IC₅₀ determination with triplicate runs).
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
  • Target selectivity panels : Compare off-target effects via kinase or receptor screens to rule out nonspecific interactions .

Q. How can environmental stability and degradation pathways be studied?

  • Hydrolytic stability : Incubate at varying pH (2–12) and analyze degradation via HPLC. Thiazolidinediones are prone to ring-opening under acidic conditions .
  • Photodegradation : Expose to UV-Vis light (300–800 nm) and track by UV spectroscopy. Phenoxyacetyl groups may undergo photooxidation .
  • Microbial degradation : Use soil or wastewater microcosms with LC-MS/MS quantification to assess biodegradation rates .

Experimental Design Challenges

Q. What experimental controls are essential when assessing its mechanism of action?

  • Positive controls : Use known inhibitors (e.g., rosiglitazone for PPAR-γ assays).
  • Solvent controls : Account for DMSO/ethanol effects on cell viability or enzyme activity.
  • Isosteric analogs : Compare with compounds lacking the phenoxyacetyl group to isolate pharmacophore contributions .

Q. How can synthetic byproducts be minimized during scale-up?

  • Process optimization : Use flow chemistry for precise temperature/residence time control during acylation.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) to remove unreacted intermediates .
  • In-line analytics : Integrate PAT tools (e.g., FTIR) for real-time reaction monitoring .

Data Interpretation and Validation

Q. How should researchers validate conflicting cytotoxicity results between 2D vs. 3D cell models?

  • 3D spheroid assays : Use Matrigel-embedded cultures to mimic tissue penetration barriers.
  • Transcriptomic profiling : Compare gene expression (RNA-seq) to identify model-specific resistance mechanisms .

Q. What statistical approaches are robust for analyzing dose-dependent bioactivity?

  • Nonlinear regression : Fit data to Hill or log-logistic models (e.g., GraphPad Prism).
  • ANOVA with post-hoc tests : Compare treatment groups while controlling for batch effects .

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